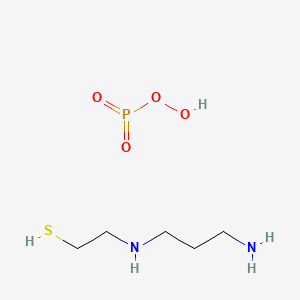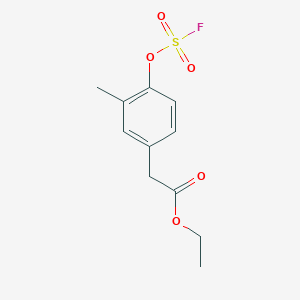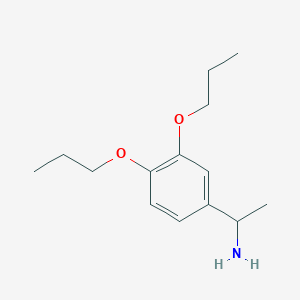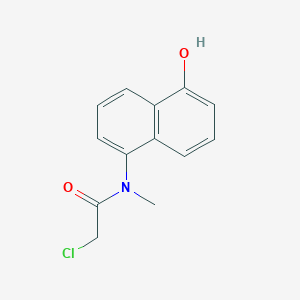![molecular formula C15H21N B2482957 [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-67-9](/img/structure/B2482957.png)
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as PTM or PTM-101, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTM is a bicyclic amine that has been shown to have promising effects in treating various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In animal models of inflammation, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce inflammation and improve tissue damage. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its versatility in treating a variety of diseases, making it a promising candidate for drug development. Another advantage is its low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its limited solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
未来方向
There are several future directions for [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine research. One area of interest is the development of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine analogs with improved solubility and bioavailability. Another area of interest is the investigation of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with other chemotherapeutic agents for synergistic effects. Furthermore, the potential use of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in combination with immunotherapy for cancer treatment is an exciting area of research. Overall, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成方法
The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multistep process that begins with the preparation of the bicyclic ketone, followed by the reduction of the ketone to form the bicyclic alcohol. The final step involves the conversion of the alcohol to the amine using reductive amination. The synthesis of [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been optimized to yield high purity and high yield.
科学研究应用
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications. In cancer research, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and arthritis. In addition, [3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-10-4-11(2)13(12(3)5-10)15-6-14(7-15,8-15)9-16/h4-5H,6-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHSGRPDZFLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482886.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)